An In-Depth Technical Guide to (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic Acid: A Key Building Block for Advanced Peptide Therapeutics
An In-Depth Technical Guide to (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic Acid: A Key Building Block for Advanced Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, combining the backbone of a gamma-amino acid with a biologically active indole moiety, make it a valuable building block for the synthesis of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a particular focus on its utilization in solid-phase peptide synthesis (SPPS) for the development of novel therapeutic agents.
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
The therapeutic landscape is increasingly dominated by peptide-based drugs, which offer high specificity and low toxicity compared to traditional small molecules. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-proteinogenic amino acids, such as (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid, is a key strategy to overcome these limitations.[1][2][3] These unique building blocks can introduce conformational constraints, enhance resistance to enzymatic degradation, and provide novel pharmacophoric features to modulate biological activity.[1][3]
The indole nucleus, a prominent heterocyclic motif in many natural products and pharmaceuticals, is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] Its ability to mimic peptide structures and engage in various biological interactions makes it a valuable component in the design of new drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[6][7][8] (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid strategically combines the advantages of a non-proteinogenic backbone with the therapeutic potential of the indole moiety, making it a powerful tool for drug discovery.
Chemical Structure and Physicochemical Properties
The chemical structure of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is characterized by three key components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the 4-amino-5-(3-indolyl)pentanoic acid core, and the stereochemistry at the chiral center.
Chemical Structure:
Chemical Structure of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 917099-01-5 |
| Molecular Formula | C₂₈H₂₆N₂O₄ |
| Molecular Weight | 454.52 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥ 95% |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |
The (R)-stereochemistry at the C4 position is a critical determinant of the molecule's three-dimensional structure and, consequently, its biological activity. The Fmoc group serves as a temporary protecting group for the primary amine, which is essential for the stepwise elongation of peptide chains in SPPS. Its base-lability allows for mild deprotection conditions, preserving the integrity of the growing peptide and any acid-sensitive moieties.[9][10]
Role in Solid-Phase Peptide Synthesis (SPPS)
(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is primarily utilized in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides.[9] The general workflow involves the iterative addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
The Fmoc SPPS Cycle
The incorporation of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid follows the standard Fmoc SPPS cycle, which consists of three main steps: deprotection, activation/coupling, and washing.
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Experimental Protocol: Incorporation of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic Acid
The following is a generalized protocol for the manual incorporation of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid into a peptide sequence. This protocol may require optimization based on the specific peptide sequence and the nature of the adjacent amino acid residues.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: DMF (peptide synthesis grade), DCM
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic Acid:
-
In a separate vial, dissolve (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For this potentially sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.[11][12]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3-5 times), and finally DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side-Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Mechanistic Insights and Applications in Drug Development
The incorporation of the 4-amino-5-(3-indolyl)pentanoic acid scaffold can impart unique pharmacological properties to peptides. The indole moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates.[4][5]
Biological Significance of the Indole Moiety
The indole ring system can participate in various non-covalent interactions with biological targets, including:
-
Hydrogen bonding: The N-H group of the indole can act as a hydrogen bond donor.
-
π-π stacking: The aromatic nature of the indole allows for favorable stacking interactions with aromatic residues in proteins.
-
Hydrophobic interactions: The bicyclic system contributes to the overall hydrophobicity of the molecule, which can be crucial for binding to hydrophobic pockets in enzymes and receptors.
These interactions enable indole-containing compounds to modulate the activity of a wide array of biological targets, including enzymes (e.g., kinases, proteases) and G-protein coupled receptors.[6][7]
Therapeutic Applications
Peptides incorporating (R)-4-amino-5-(3-indolyl)pentanoic acid are being explored for various therapeutic applications, leveraging the inherent bioactivity of the indole scaffold.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various pathways involved in cell proliferation and survival.[6] Peptides containing this moiety could be designed to target specific cancer-related proteins with high affinity and selectivity.
-
Antimicrobial Peptides: The indole nucleus is found in several natural and synthetic antimicrobial agents.[13][14] Incorporating this moiety into peptide sequences can enhance their antimicrobial potency.
-
Neurotherapeutics: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous indole-based drugs for neurological disorders. Peptides containing this scaffold could be designed to modulate neuronal receptors and enzymes.
Conclusion
(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is a highly valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its unique structure, combining a non-proteinogenic backbone with the pharmacologically privileged indole moiety, offers medicinal chemists a powerful tool to design peptides with enhanced stability, conformational control, and biological activity. The well-established protocols for Fmoc-based solid-phase peptide synthesis allow for its efficient incorporation into a wide range of peptide sequences, paving the way for the discovery and development of novel drug candidates for a multitude of diseases. As our understanding of the intricate roles of peptides in biological processes continues to grow, the importance of specialized building blocks like (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid in shaping the future of medicine will undoubtedly increase.
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